N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C21H16N2O2S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One study synthesized new derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including structures bearing different heterocyclic ring systems, to evaluate their antitumor activity. These compounds were screened in vitro against a range of human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines. This research indicates the potential of these compounds in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
Another research effort synthesized novel thiazoles by incorporating a pyrazole moiety, aiming to assess their anti-bacterial and anti-fungal activities. These compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in addressing microbial resistance issues (Saravanan et al., 2010).
Anti-Inflammatory and Antioxidant Properties
A study on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides explored their anti-inflammatory and antioxidant activities. The compounds were synthesized and evaluated, with some exhibiting good antioxidant activity across various assays and excellent anti-inflammatory activity. This suggests their potential use in treating conditions associated with inflammation and oxidative stress (Koppireddi et al., 2013).
Cyclooxygenase-2 Enzyme Inhibition
Research on the synthesis and docking study of some bioactive N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives explored their interaction with the cyclooxygenase-2 (COX-2) enzyme. This study aimed at evaluating their analgesic activity, with one compound displaying the highest anti-inflammatory and analgesic effects, suggesting a potential pathway for the development of nonsteroidal anti-inflammatory drugs (Kumar, Kumar, Verma, & Mishra, 2020).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPEWNHPZFDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.